

# Application Notes: **GSK3494245** for the Treatment of Experimental Visceral Leishmaniasis

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Compound of Interest				
Compound Name:	GSK3494245			
Cat. No.:	B11932695	Get Quote		

#### Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, presents a significant global health challenge. Current therapeutic options are limited by toxicity, emerging resistance, and parenteral administration routes. **GSK3494245** (also known as DDD01305143) is a preclinical drug candidate developed through a collaboration between the University of Dundee and GlaxoSmithKline.[1][2] It is a potent and selective inhibitor of the Leishmania parasite's 20S proteasome, a critical cellular component for protein degradation and recycling.[1][3] By targeting the chymotrypsin-like activity of the proteasome's  $\beta$ 5 subunit, **GSK3494245** disrupts the parasite's cell cycle, leading to cell death.[1] These application notes provide a summary of the key data and protocols for researchers, scientists, and drug development professionals interested in the experimental use of **GSK3494245** for treating visceral leishmaniasis.

## **Mechanism of Action**

**GSK3494245** exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like activity of the parasite's proteasome.[1] This inhibition is achieved by binding to a site located between the  $\beta 4$  and  $\beta 5$  subunits of the proteasome.[1] This binding site is structurally distinct from that of the human proteasome, which accounts for the compound's selectivity.[1] The disruption of proteasome function leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis and parasite death.[1]





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Caption: Mechanism of GSK3494245 action on Leishmania parasites.

# Data Presentation In Vitro Activity of GSK3494245

The in vitro potency of **GSK3494245** was assessed against the intracellular amastigote stage of various Leishmania strains. The half-maximal effective concentration (EC50) values demonstrate potent activity against both L. donovani and L. infantum.

Leishmania Strain	Assay Type	EC50 (μM) [95% CI]
L. donovani (LV9)	Intramacrophage (THP-1)	0.014 [0.010 - 0.020]
L. donovani (DD8)	Intramacrophage (THP-1)	0.023 [0.016 - 0.034]
L. infantum (ITMAP263)	Intramacrophage (THP-1)	0.018 [0.012 - 0.027]

Data sourced from Wyllie et al., PNAS, 2019.

# In Vivo Efficacy of GSK3494245 in a Mouse Model of Visceral Leishmaniasis

The therapeutic efficacy of **GSK3494245** was evaluated in a BALB/c mouse model of visceral leishmaniasis (L. donovani, LV9). The compound was administered orally once daily for 10 days.



Treatment Group	Dose (mg/kg)	Mean Parasite Burden Reduction (%)	Statistical Significance (p- value vs. vehicle)
GSK3494245	3	>90	0.0441
GSK3494245	10	>95	0.0037
GSK3494245	25	>99	<0.0001
Miltefosine	25	>99	<0.0001
Vehicle	-	0	-

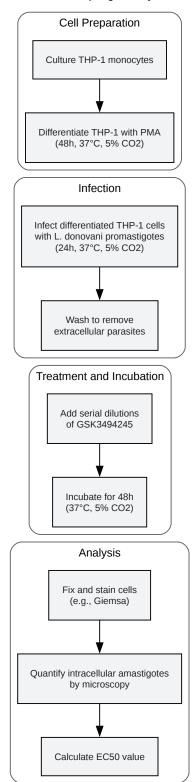
Data corresponds to Leishman Donovan Units (LDUs) and is sourced from Wyllie et al., PNAS, 2019.[4]

# Experimental Protocols In Vitro Intramacrophage Assay for GSK3494245 Potency Determination

This protocol describes a method to determine the half-maximal effective concentration (EC50) of **GSK3494245** against Leishmania donovani amastigotes within a human monocytic cell line (THP-1).



#### In Vitro Intramacrophage Assay Workflow



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Caption: Workflow for determining the in vitro potency of GSK3494245.



#### Materials:

- Leishmania donovani promastigotes (e.g., LV9 strain)
- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- GSK3494245
- 96-well microplates
- Giemsa stain
- Microscope

#### Protocol:

- THP-1 Cell Culture and Differentiation:
  - Maintain THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.
  - Seed THP-1 cells into 96-well plates at a density of 2.5 x 10<sup>4</sup> cells/well.
  - Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubate for 48 hours.
- Infection:
  - After differentiation, wash the cells with fresh medium.
  - Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.[5]
  - Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[5]



- · Compound Treatment:
  - Wash the infected cells to remove any remaining extracellular parasites.
  - Prepare serial dilutions of **GSK3494245** in RPMI-1640 with 10% FBS.
  - Add the compound dilutions to the infected cells and incubate for 48 hours.
- · Quantification of Parasite Burden:
  - After incubation, fix the cells with methanol and stain with Giemsa.
  - Determine the number of amastigotes per 100 macrophages by light microscopy.
  - Calculate the EC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.

## In Vivo Mouse Model of Visceral Leishmaniasis

This protocol outlines the procedure for evaluating the efficacy of **GSK3494245** in a BALB/c mouse model of visceral leishmaniasis.



## In Vivo Efficacy Study Workflow Infection Infect BALB/c mice intravenously with L. donovani amastigotes **Treatment** Initiate treatment at day 7 post-infection Administer GSK3494245 orally once daily for 10 days Analysis Euthanize mice at day 21 post-infection Harvest livers Prepare liver impression smears Stain smears with Giemsa Calculate Leishman Donovan Units (LDU)

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Caption: Workflow for the in vivo evaluation of GSK3494245.



#### Materials:

- Female BALB/c mice (6-8 weeks old)
- Leishmania donovani amastigotes (e.g., from an infected hamster spleen)
- GSK3494245 formulated for oral administration
- Vehicle control
- Miltefosine (positive control)
- Giemsa stain
- Microscope

#### Protocol:

- Infection:
  - Infect BALB/c mice intravenously via the tail vein with approximately 2 x 10<sup>7</sup> L. donovani amastigotes.
- Treatment:
  - Seven days post-infection, randomize the mice into treatment groups (vehicle,
     GSK3494245 at various doses, and miltefosine).
  - Administer the compounds orally once daily for 10 consecutive days.
- Assessment of Parasite Burden:
  - On day 21 post-infection (4 days after the last dose), euthanize the mice.
  - Aseptically remove the livers and weigh them.
  - Prepare impression smears from the livers on glass slides.
  - Fix the smears with methanol and stain with Giemsa.



- Determine the parasite burden by calculating Leishman Donovan Units (LDU), where LDU
   = (number of amastigotes per 1000 host cell nuclei) x (organ weight in grams).[4]
- Data Analysis:
  - Calculate the mean LDU for each treatment group and determine the percentage of parasite burden reduction compared to the vehicle control group.
  - Perform statistical analysis (e.g., t-test) to determine the significance of the observed reductions.[4]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific laboratory conditions and parasite/cell line strains. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

## References

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